

An In-depth Technical Guide to the Discovery and History of Retusin

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Compound of Interest

Compound Name: Retusin (Standard)

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Abstract

Retusin, a naturally occurring O-methylated flavonol, has garnered scientific interest for its potential therapeutic properties, including antiviral and anti-inflammatory activities. This technical guide provides a comprehensive overview of the discovery, history, and scientific investigation of Retusin. It details the initial isolation and structure elucidation, presents available quantitative biological data, outlines experimental protocols for its study, and illustrates its known interactions with cellular signaling pathways. This document is intended to serve as a foundational resource for researchers and professionals in drug development interested in the further exploration of Retusin.

Introduction

Retusin, chemically known as 5-Hydroxy-3,3',4',7-tetramethoxyflavone or Quercetin-3,3',4',7-tetramethylether, is a flavonoid found in a variety of plant species. Flavonoids are a class of polyphenolic secondary metabolites in plants, known for their diverse biological activities. Retusin belongs to the flavonol subclass, characterized by a 3-hydroxy-2-phenylchromen-4-one backbone. Its unique methylation pattern distinguishes it from more common flavonols like quercetin and contributes to its specific biological profile. This guide will delve into the scientific journey of Retusin, from its initial discovery to the current understanding of its biological functions.

Discovery and History

The first documented isolation of Retusin appears to be in 1968 by a team of researchers led by Xorge A. Domínguez. In their chemical study of the cactus *Ariocarpus retusus*, they identified and characterized this novel flavonol.[1] Since this initial discovery, Retusin has been identified in a range of other plant species, highlighting its distribution in the plant kingdom.

Key Milestones in Retusin Research:

- 1968: First reported isolation of Retusin from *Ariocarpus retusus* by Xorge A. Domínguez and colleagues.[1]
- Subsequent Years: Identification of Retusin in other plant species, including:
 - *Origanum vulgare* (oregano)[2]
 - *Talinum triangulare* (waterleaf)[1]
 - *Spiranthes vernalis*[3]
 - *Boesenbergia rotunda*[3]
- Ongoing Research: Investigation into the biological activities of Retusin, particularly its antiviral and anti-inflammatory properties.

Physicochemical Properties

Property	Value
IUPAC Name	2-(3,4-dimethoxyphenyl)-5-hydroxy-3,7-dimethoxy-4H-chromen-4-one
Synonyms	Retusin, Quercetin-3,3',4',7-tetramethylether, 5-Hydroxy-3,3',4',7-tetramethoxyflavone
CAS Number	1245-15-4[2]
Molecular Formula	C ₁₉ H ₁₈ O ₇ [3]
Molecular Weight	358.34 g/mol [3]
Appearance	Yellow needles or crystals
Solubility	Soluble in organic solvents like methanol, ethanol, and DMSO.

Biological Activities and Quantitative Data

Retusin has been reported to possess both antiviral and anti-inflammatory properties.[1] While extensive quantitative data for Retusin is still emerging, studies on structurally similar polymethoxyflavonoids (PMFs) provide valuable insights into its potential potency.

Anti-inflammatory Activity

The anti-inflammatory effects of flavonoids are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response. For Retusin, a mild inhibitory effect on the release of tumor necrosis factor-alpha (TNF- α) has been noted, with an IC₅₀ value of approximately 300 μ M in human mast cells.[4]

Table 1: Anti-inflammatory Activity of Retusin and Structurally Related Flavonoids

Compound	Assay	Cell Line	Stimulant	IC50 / % Inhibition	Reference
Retusin (5-Hydroxy-3,7,3',4'-tetramethoxyflavone)	TNF- α release	Human mast cells	-	~300 μ M	[4]
5-Hydroxy-3',4',6,7-tetramethoxyflavone (5-demethyl sinensetin)	15-Lipoxygenase (15-LOX) inhibition	-	-	3.26 \pm 0.35 μ g/mL	[5]
5-Hydroxy-3',4',6,7-tetramethoxyflavone (5-demethyl sinensetin)	Nitric Oxide (NO) Production	RAW 264.7 macrophages	LPS	87.9% inhibition at 50 μ g/mL	[5]
7,3',4'-Tri-O-methylfluteolin	Soybean Lipoxygenase (LOX) inhibition	-	-	23.97 μ g/mL	[6]

Antiviral Activity

Information on the specific antiviral activity of Retusin is limited. However, studies on other methylated quercetin derivatives suggest potential mechanisms of action, such as inhibiting viral entry and replication. For instance, 5,7,3',4'-tetra-O-methylquercetin has shown potent inhibition of the H1N1 influenza virus with an IC50 of 0.13 μ g/mL.[7] Further research is needed to quantify the antiviral efficacy of Retusin against a range of viruses.

Experimental Protocols

Isolation and Purification of Retusin from *Talinum triangulare*

The following is a general protocol for the isolation and purification of flavonoids from plant material, which can be adapted for Retusin from *Talinum triangulare*.

1. Extraction:

- Air-dry the leaves of *Talinum triangulare* at room temperature and grind them into a fine powder.
- Macerate the powdered plant material in methanol at a ratio of 1:10 (w/v) for 72 hours at room temperature.
- Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanol extract.

2. Fractionation:

- Suspend the crude methanol extract in water and partition it successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.
- Monitor the fractions for the presence of flavonoids using thin-layer chromatography (TLC). Retusin is expected to be present in the less polar fractions due to its methoxy groups.

3. Column Chromatography:

- Subject the flavonoid-rich fraction to column chromatography on silica gel.
- Elute the column with a gradient of n-hexane and ethyl acetate, starting with a low polarity mixture and gradually increasing the polarity.
- Collect fractions and monitor them by TLC. Combine fractions containing the compound of interest.

4. Preparative HPLC:

- For final purification, use preparative high-performance liquid chromatography (HPLC) with a C18 column.
- A typical mobile phase would be a gradient of methanol and water. The exact gradient conditions should be optimized based on analytical HPLC results.
- Collect the peak corresponding to Retusin and evaporate the solvent to obtain the pure compound.

HPLC Analysis of Retusin

Instrumentation:

- HPLC system with a UV-Vis or PDA detector.
- C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μ m particle size).

Chromatographic Conditions:

- Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B). A typical gradient might be:
 - 0-5 min: 30% A
 - 5-25 min: 30-70% A
 - 25-30 min: 70-30% A
 - 30-35 min: 30% A
- Flow Rate: 1.0 mL/min
- Detection Wavelength: 340 nm
- Injection Volume: 20 μ L

Structure Elucidation: NMR Spectroscopy

The structure of Retusin is confirmed by nuclear magnetic resonance (NMR) spectroscopy. The following are characteristic chemical shifts for Retusin and similar flavonoids.

Table 2: ^1H and ^{13}C NMR Data for Flavonoids Structurally Similar to Retusin

Position	¹ H NMR (δ, ppm)	¹³ C NMR (δ, ppm)
2	-	164.0
3	-	136.6
4	-	183.0
5	12.55 (s, -OH)	153.0
6	6.59 (s)	103.8
7	-	164.0
8	-	103.8
9	-	153.0
10	-	106.9
1'	-	123.2
2'	7.41 (d, J=1.95 Hz)	108.3
3'	-	149.5
4'	-	145.7
5'	7.05 (d, J=8.30 Hz)	115.1
6'	7.54 (dd, J=1.95, 8.30 Hz)	120.8
3-OCH ₃	4.12 (s)	62.0
7-OCH ₃	4.00 (s)	61.7
3'-OCH ₃	3.98 (s)	61.1
4'-OCH ₃	3.96 (s)	56.0

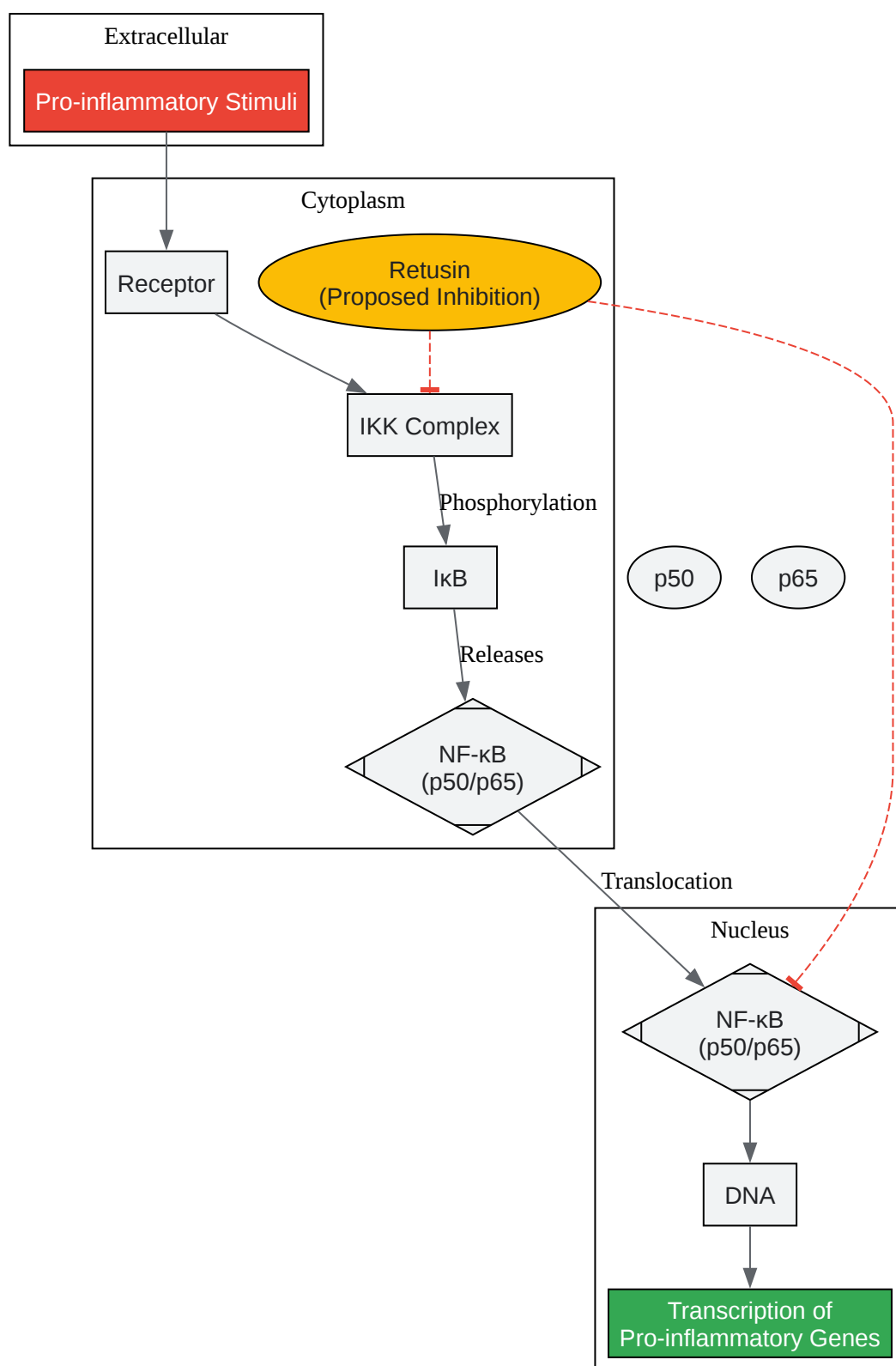
Note: Data is for a closely related compound, 5,4'-dihydroxy-3,6,7,8,3'-pentamethoxyflavone, and serves as a reference.[8] Specific shifts for Retusin may vary slightly.

Signaling Pathways

Flavonoids are known to exert their biological effects by modulating various cellular signaling pathways. While direct studies on Retusin are limited, research on other polymethoxyflavonoids suggests that the Nuclear Factor-kappa B (NF- κ B) and Mitogen-Activated Protein Kinase (MAPK) pathways are likely targets.

NF- κ B Signaling Pathway

The NF- κ B pathway is a central regulator of inflammation. In its inactive state, NF- κ B is sequestered in the cytoplasm by inhibitor of κ B (I κ B) proteins. Upon stimulation by pro-inflammatory signals, I κ B is phosphorylated and degraded, allowing NF- κ B to translocate to the nucleus and activate the transcription of inflammatory genes. Flavonoids can inhibit this pathway at multiple points.

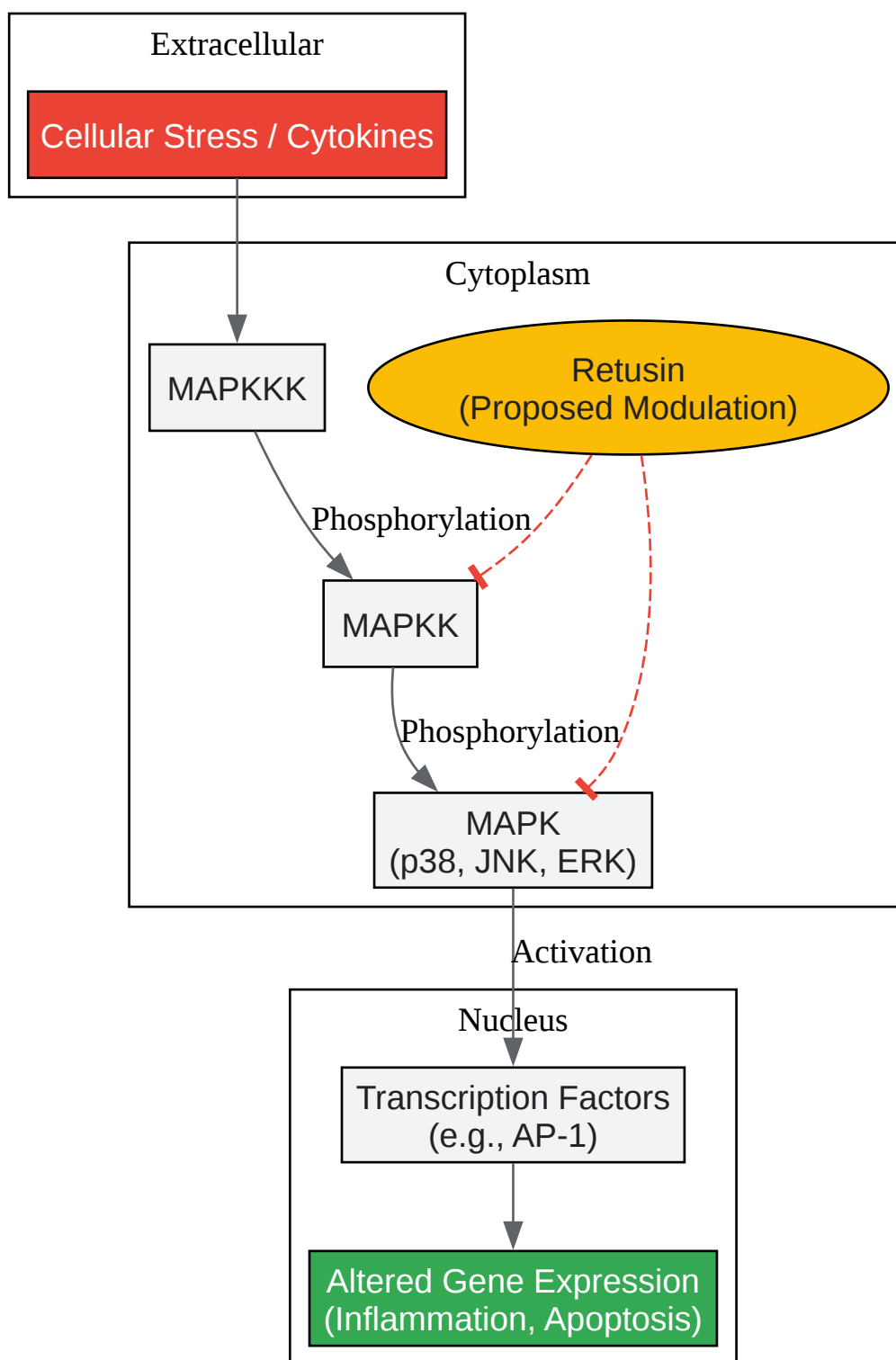


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Caption: Proposed inhibition of the NF-κB signaling pathway by Retusin.

MAPK Signaling Pathway

The MAPK pathway is another crucial signaling cascade involved in cellular processes such as inflammation, proliferation, and apoptosis. It consists of a series of protein kinases that phosphorylate and activate downstream targets. The main MAPK subfamilies are ERK, JNK, and p38. Flavonoids have been shown to modulate the activity of these kinases.



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Caption: Proposed modulation of the MAPK signaling pathway by Retusin.

Conclusion and Future Directions

Retusin, an O-methylated flavonol first isolated in 1968, presents a promising scaffold for the development of new therapeutic agents, particularly in the areas of antiviral and anti-inflammatory research. While initial studies have laid the groundwork for understanding its chemical nature and biological potential, significant opportunities for further investigation remain.

Future research should focus on:

- **Comprehensive Biological Screening:** A systematic evaluation of Retusin against a broad range of viral and inflammatory targets to fully characterize its activity profile.
- **Quantitative Structure-Activity Relationship (QSAR) Studies:** Synthesis and evaluation of Retusin analogs to identify key structural features responsible for its biological activity and to optimize its potency and selectivity.
- **Detailed Mechanistic Studies:** Elucidation of the precise molecular targets and signaling pathways modulated by Retusin to provide a deeper understanding of its mechanism of action.
- **In Vivo Efficacy and Safety Studies:** Evaluation of the therapeutic potential of Retusin in relevant animal models of disease to assess its efficacy, pharmacokinetics, and safety profile.

This in-depth technical guide provides a solid foundation for these future endeavors, consolidating the current knowledge on Retusin and highlighting the path forward for its development as a potential therapeutic agent.

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References

- 1. mdpi.com [mdpi.com]
- 2. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 3. 5-Hydroxy-3,7,3',4'-tetramethoxyflavone | C₁₉H₁₈O₇ | CID 5352005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Emerging Role of Flavonoids in Inhibition of NF- κ B-Mediated Signaling Pathway : A Review | Semantic Scholar [semanticscholar.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. globalsciencebooks.info [globalsciencebooks.info]
- 8. tandfonline.com [tandfonline.com]
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